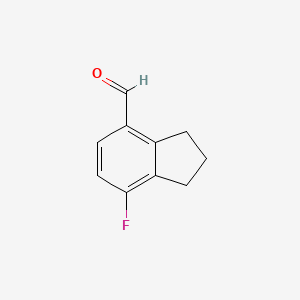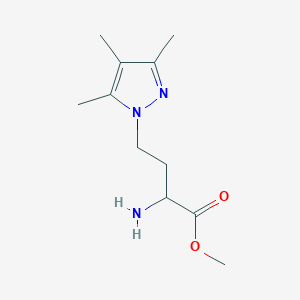
1-methyl-4-(1H-pyrazol-4-yl)Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with 4-chloropyrazole under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chloropyrazole, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the piperidine or pyrazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1H-pyrazol-4-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential drug candidates. It has been explored for its activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Comparación Con Compuestos Similares
1-Methyl-4-(1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine: This compound features a nitro group on the pyrazole ring, which can influence its chemical reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
1-Methyl-1H-pyrazol-4-yl derivatives: Various derivatives of 1-methyl-1H-pyrazol-4-yl can be synthesized by modifying the substituents on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which provides a versatile scaffold for the development of diverse bioactive molecules.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
1-methyl-4-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-11-7-9/h6-8H,2-5H2,1H3,(H,10,11) |
Clave InChI |
QLMDWQSNSITIKU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


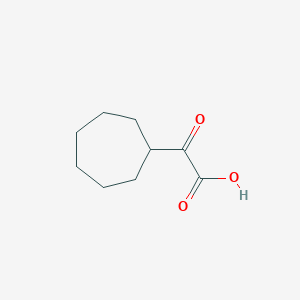
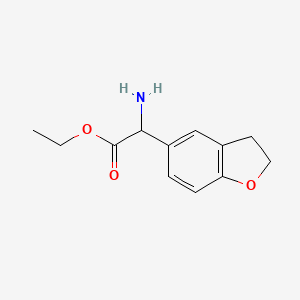
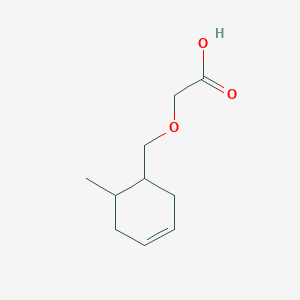
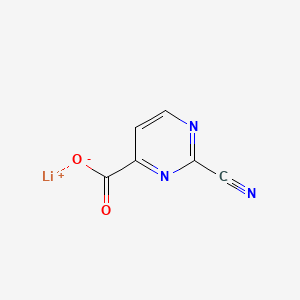
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
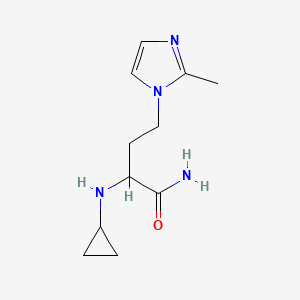

![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)

